

Application Note: Strategies for the Asymmetric Synthesis of (S)-2-Methylpiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

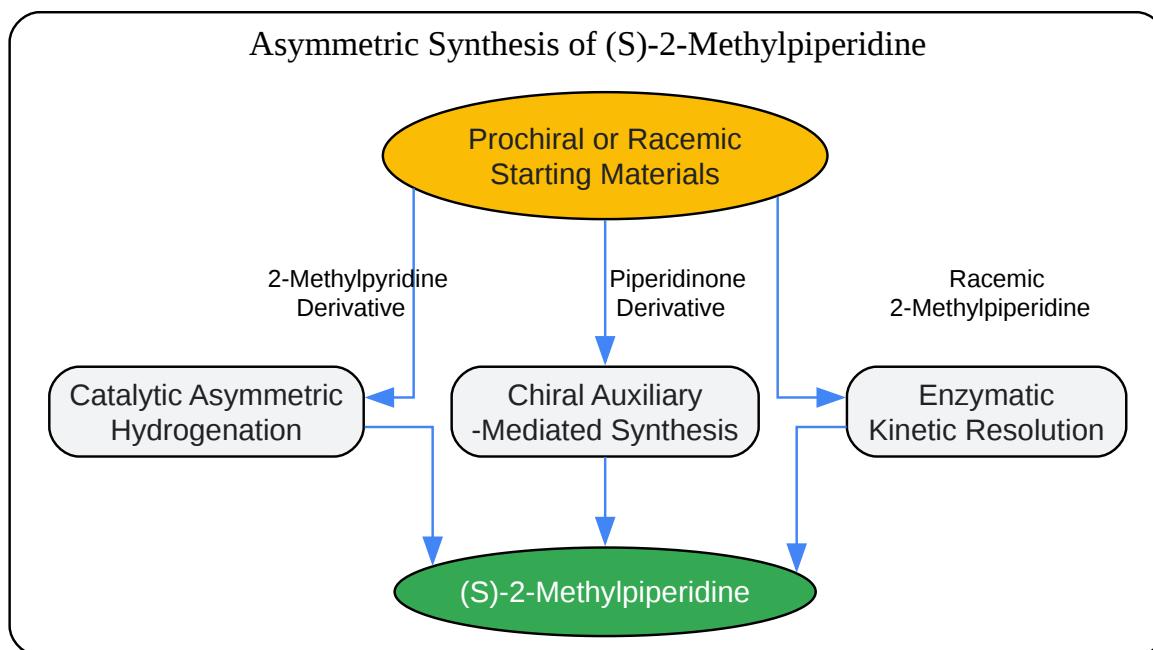
Compound Name: (S)-2-METHYLPiperidine

Cat. No.: B2786163

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract


(S)-2-Methylpiperidine, also known as (S)-piperidine, is a privileged chiral building block in medicinal chemistry, forming the core of numerous alkaloids and active pharmaceutical ingredients (APIs).^{[1][2]} Its stereochemistry is often critical for biological activity, making enantioselective synthesis a key challenge for process and development chemists. This document provides a detailed guide to the principal strategies for synthesizing **(S)-2-methylpiperidine**, offering in-depth, field-proven protocols for catalytic asymmetric hydrogenation, chiral auxiliary-mediated alkylation, and enzymatic resolution. The causality behind experimental choices, self-validating protocol design, and comparative analysis of the methods are discussed to empower researchers in selecting and implementing the optimal synthetic route for their specific needs.

Introduction: The Significance of (S)-2-Methylpiperidine

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.^{[1][2]} When substituted at the 2-position, a stereocenter is created, and the biological activity of the resulting enantiomers can differ dramatically. **(S)-2-Methylpiperidine** is a foundational chiral synthon for a variety of complex molecules, including natural products and drugs targeting the

central nervous system. The development of robust, scalable, and cost-effective methods to access this enantiopure building block is therefore of paramount importance.[3]

This guide explores three dominant and validated approaches to its synthesis, each with distinct advantages and considerations.

[Click to download full resolution via product page](#)

Caption: Overview of primary synthetic routes to **(S)-2-methylpiperidine**.

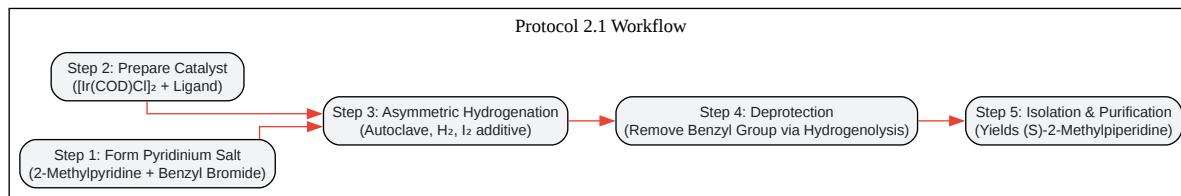
Strategy 1: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for producing chiral piperidines.[4] The primary challenge lies in the aromaticity and potential for catalyst poisoning by the pyridine nitrogen.[5] This is typically overcome by activating the pyridine ring through N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral iridium or rhodium catalyst.[6][7]

Causality of Experimental Design:

- Activation: Conversion to a pyridinium salt (e.g., N-benzyl) lowers the energy barrier for hydrogenation by disrupting aromaticity.[7]
- Catalyst System: Iridium complexes paired with chiral phosphine ligands, such as MeO-BoQPhos or SEGPHOS, have proven highly effective.[6][7][8] The chiral ligand creates a sterically defined environment around the metal center, directing the delivery of hydrogen to one face of the substrate.
- Pressure & Temperature: High hydrogen pressure is required to drive the reaction to completion. Moderate temperatures are used to ensure high enantioselectivity, as higher temperatures can lead to racemization or side reactions.

Protocol 2.1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Bromide


This protocol is adapted from methodologies developed for the asymmetric hydrogenation of 2-alkyl-pyridinium salts.[6][7]

Materials:

- 2-Methylpyridine (99%)
- Benzyl bromide (98%)
- Toluene (anhydrous)
- $[\text{Ir}(\text{COD})\text{Cl}]_2$ (Iridium(I) cyclooctadiene chloride dimer)
- (S,S)-MeO-BoQPhos ligand
- Methanol (anhydrous)
- Iodine (I_2)
- Hydrogen gas (high purity)
- Palladium on carbon (10% Pd/C)

Equipment:

- High-pressure autoclave with magnetic stirring
- Schlenk line and glassware for inert atmosphere techniques
- Rotary evaporator
- Standard laboratory glassware

Workflow Diagram:[Click to download full resolution via product page](#)

Caption: Workflow for the catalytic asymmetric hydrogenation route.

Procedure:**Part A: Synthesis of N-Benzyl-2-methylpyridinium Bromide**

- In a 250 mL round-bottom flask, dissolve 2-methylpyridine (10.0 g, 107.4 mmol) in 100 mL of anhydrous toluene.
- Add benzyl bromide (19.2 g, 112.1 mmol, 1.05 eq) dropwise at room temperature.
- Stir the mixture at 60 °C for 12 hours. A white precipitate will form.

- Cool the mixture to room temperature, and collect the solid by filtration. Wash the solid with cold toluene (2 x 30 mL) and dry under vacuum to yield the pyridinium salt.

Part B: Asymmetric Hydrogenation

- In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with N-benzyl-2-methylpyridinium bromide (5.0 g, 18.9 mmol), $[\text{Ir}(\text{COD})\text{Cl}]_2$ (63.6 mg, 0.0945 mmol, 0.5 mol%), and (S,S)-MeO-BoQPhos (126 mg, 0.199 mmol, 1.05 mol%).
- Add iodine (24 mg, 0.0945 mmol, 0.5 mol%) as an additive, which can improve catalyst activity and selectivity.
- Add 50 mL of anhydrous methanol.
- Seal the liner inside the autoclave. Purge the system with hydrogen gas three times.
- Pressurize the autoclave to 450 psi (approx. 30 bar) with hydrogen.
- Stir the reaction at 30 °C for 24 hours.
- After the reaction, carefully vent the autoclave and purge with nitrogen.
- Concentrate the reaction mixture under reduced pressure. The crude product is (S)-N-benzyl-2-methylpiperidine.

Part C: Deprotection

- Dissolve the crude product from Part B in 50 mL of methanol.
- Add 10% Pd/C (250 mg, 5 wt%).
- Subject the mixture to hydrogenation (50 psi H_2 or atmospheric pressure with a hydrogen balloon) at room temperature for 12 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

- Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by distillation or conversion to a salt to yield **(S)-2-methylpiperidine**.

Expected Results: This method can achieve high yields (>90%) and good enantioselectivity (e.g., 82:18 er or higher).^[6] Enantiomeric ratio (er) should be determined by chiral HPLC or GC analysis.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach involves temporarily attaching a chiral auxiliary to a prochiral piperidine precursor, performing a stereocontrolled alkylation, and then cleaving the auxiliary to reveal the desired enantiopure product.^{[9][10][11]} Evans oxazolidinones and pseudoephedrine amides are common choices for auxiliaries.^{[9][11]}

Causality of Experimental Design:

- Chiral Auxiliary: The auxiliary, such as (R)-phenylglycinol, creates a rigid, sterically-defined environment.^{[12][13]}
- Diastereoselective Alkylation: The auxiliary blocks one face of the enolate formed from the piperidinone ring, forcing the incoming electrophile (a methylating agent like methyl iodide) to attack from the less hindered face.^[14] This results in the formation of one diastereomer preferentially.
- Cleavage: The auxiliary is removed under conditions that do not racemize the newly formed stereocenter.

Protocol 3.1: Diastereoselective Methylation of a Phenylglycinol-Derived Lactam

This protocol is based on the well-established use of phenylglycinol-derived lactams for the synthesis of substituted piperidines.^{[12][14]}

Materials:


- (R)-Phenylglycinol

- Methyl 5-oxopentanoate
- Toluene
- sec-Butyllithium (s-BuLi)
- Tetrahydrofuran (THF), anhydrous
- Methyl iodide (MeI)
- Lithium aluminum hydride (LiAlH₄)

Equipment:

- Schlenk line and oven-dried glassware
- Low-temperature cooling bath (e.g., acetone/dry ice)
- Standard laboratory glassware for extraction and chromatography

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the chiral auxiliary-mediated synthesis route.

Procedure:

Part A: Synthesis of the Bicyclic Lactam

- To a solution of (R)-phenylglycinol (13.7 g, 100 mmol) in 200 mL of toluene, add methyl 5-oxopentanoate (14.4 g, 100 mmol).

- Heat the mixture to reflux with a Dean-Stark trap for 12 hours to remove water.
- Cool the reaction and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the bicyclic lactam.

Part B: Diastereoselective Methylation and Auxiliary Removal

- Dissolve the bicyclic lactam (10.0 g, 46.0 mmol) in 150 mL of anhydrous THF in an oven-dried flask under argon.
- Cool the solution to -78 °C.
- Add s-BuLi (1.4 M in cyclohexane, 36 mL, 50.6 mmol, 1.1 eq) dropwise over 20 minutes, maintaining the temperature below -70 °C. The solution should turn deep red.
- Stir the resulting enolate solution at -78 °C for 1 hour.
- Add methyl iodide (7.8 g, 55.2 mmol, 1.2 eq) dropwise. Stir at -78 °C for 4 hours.
- Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature.
- Extract the product with ethyl acetate (3 x 75 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude methylated lactam. Diastereomeric excess (de) can be determined by ¹H NMR or HPLC analysis at this stage.
- To a separate flask containing LiAlH₄ (3.5 g, 92.0 mmol, 2.0 eq) in 100 mL of anhydrous THF at 0 °C, add the crude methylated lactam dissolved in 50 mL of THF dropwise.
- After the addition, heat the mixture to reflux for 8 hours. This step reduces the lactam carbonyl and cleaves the auxiliary.
- Cool the reaction to 0 °C and carefully quench by the sequential addition of water (3.5 mL), 15% NaOH solution (3.5 mL), and water (10.5 mL).
- Stir the resulting slurry for 1 hour, then filter through Celite and wash the solid with THF.

- Concentrate the filtrate and purify the crude product by distillation to obtain **(S)-2-methylpiperidine**.

Expected Results: This method typically provides high diastereoselectivity (>95% de) for the methylation step, leading to a final product with high enantiomeric excess (>95% ee).[\[12\]](#)[\[14\]](#)

Strategy 3: Biocatalytic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for producing chiral compounds.[\[15\]](#) [\[16\]](#)[\[17\]](#) In a kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[\[18\]](#)

Causality of Experimental Design:

- Enzyme Selection: Lipases, such as *Candida antarctica* lipase B (CALB), are robust and versatile enzymes commonly used for resolving amines and alcohols via acylation.[\[19\]](#) They recognize the stereochemistry of the substrate, reacting much faster with one enantiomer.
- Acyl Donor: An acyl donor like ethyl acetate can serve as both the solvent and the acylating agent. The reaction is often irreversible, which drives the resolution to completion (up to a theoretical maximum of 50% yield for the desired enantiomer).
- Separation: The product, (R)-N-acetyl-2-methylpiperidine, has different physical properties from the unreacted **(S)-2-methylpiperidine**, allowing for their separation by chromatography or extraction.

Protocol 4.1: Lipase-Catalyzed Kinetic Resolution of **(±)-2-Methylpiperidine**

This protocol is a representative procedure for the enzymatic resolution of a racemic amine.[\[18\]](#) [\[20\]](#)

Materials:

- (±)-2-Methylpiperidine (racemic)

- Immobilized *Candida antarctica* lipase B (e.g., Novozym 435)
- Ethyl acetate (anhydrous)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane

Equipment:

- Orbital shaker with temperature control
- Standard laboratory glassware for extraction and filtration

Procedure:

- To a 250 mL Erlenmeyer flask, add racemic 2-methylpiperidine (5.0 g, 50.4 mmol) and 100 mL of ethyl acetate.
- Add immobilized lipase (Novozym 435, 2.5 g).
- Seal the flask and place it on an orbital shaker at 40 °C and 200 rpm.
- Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction should be stopped at or near 50% conversion to maximize the yield and ee of the desired (S)-enantiomer. This may take 24-72 hours.
- Once ~50% conversion is reached, stop the reaction and remove the enzyme by filtration, washing it with ethyl acetate. The enzyme can often be dried and reused.
- Transfer the filtrate to a separatory funnel and extract with 1 M HCl (3 x 50 mL) to separate the unreacted **(S)-2-methylpiperidine** (which will move to the aqueous layer as the hydrochloride salt) from the acylated (R)-enantiomer (which remains in the organic layer).

- Combine the aqueous layers and basify to pH > 12 with 5 M NaOH while cooling in an ice bath.
- Extract the free **(S)-2-methylpiperidine** with dichloromethane (3 x 50 mL).
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation (note: 2-methylpiperidine is volatile) to yield enantioenriched **(S)-2-methylpiperidine**.

Expected Results: Kinetic resolutions can achieve very high enantiomeric excess (>99% ee) for the unreacted enantiomer, but the maximum theoretical yield is 50%.[\[19\]](#)

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors like scale, cost, available equipment, and desired purity.

Parameter	Catalytic Asymmetric Hydrogenation	Chiral Auxiliary-Mediated Synthesis	Enzymatic Kinetic Resolution
Starting Material	2-Methylpyridine	Piperidinone precursor, Chiral Auxiliary	Racemic 2-Methylpiperidine
Key Reagent/Process	Ir or Rh catalyst, High-pressure H ₂	Stoichiometric chiral auxiliary, Cryogenic conditions	Lipase or other enzyme
Typical Overall Yield	High (>85%)	Moderate (40-60%)	Low (<50% theoretical max)
Enantioselectivity	Good to Excellent (80-98% ee)[6]	Excellent (>95% ee) [12][14]	Excellent (>99% ee) [18]
Scalability	Excellent; suitable for industrial scale	Moderate; stoichiometry of auxiliary can be costly	Good; can be run in large batches
Key Advantages	High atom economy, catalytic chirality	High reliability and predictability	Extremely high selectivity, mild conditions
Key Disadvantages	Requires specialized high-pressure equipment, expensive catalysts/ligands	Generates stoichiometric waste, multi-step	50% of material is the wrong enantiomer, can be slow

Conclusion

The asymmetric synthesis of **(S)-2-methylpiperidine** can be achieved through several robust and well-documented strategies.

- Catalytic Asymmetric Hydrogenation is the most direct and atom-economical route, ideal for large-scale production where the initial investment in equipment and catalysts is justified.[6] [7]

- Chiral Auxiliary-Mediated Synthesis offers exceptional reliability and stereocontrol, making it a preferred choice in academic and early-stage development settings where predictable outcomes are critical.[9][12]
- Enzymatic Kinetic Resolution provides unparalleled enantioselectivity under environmentally benign conditions, representing an excellent "green chemistry" option, particularly if the undesired enantiomer can be racemized and recycled.[15][16]

The choice of method should be guided by a careful evaluation of project-specific requirements, including scale, cost, timeline, and the desired level of stereochemical purity.

References

- D.S.T. A, Al-Hussain, S. A., & Al-Amery, K. H. (Year).
- Zhang, P., et al. (Year).
- Comins, D. L., & Dehghani, A. (1992). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ -Lactam. *The Journal of Organic Chemistry*. [Link]
- Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. *Journal of the American Chemical Society*. [Link]
- ResearchGate. (Year). Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary.
- Perdicchia, D., et al. (Year). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. [Link]
- Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]
- AIR Unimi. (2014).
- PubMed. (Year).
- ResearchGate. (Year). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones.
- Wender, P. A., et al. (Year). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
- Vidal-Ferran, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. *Chemical Society Reviews*. [Link]
- Journal of Applicable Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. *Journal of Applicable Chemistry*. [Link]
- Wikipedia. (Year). Chiral auxiliary. Wikipedia. [Link]

- Contente, M. L., & Pinto, D. H. M. (2022).
- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [\[Link\]](#)
- PubMed. (Year). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. PubMed. [\[Link\]](#)
- ResearchGate. (Year). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- ResearchGate. (Year). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
- Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [\[Link\]](#)
- Organic Chemistry Frontiers. (Year). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Royal Society of Chemistry. [\[Link\]](#)
- He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. [\[Link\]](#)
- White Rose eTheses Online. (Year). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [\[Link\]](#)
- Jones, S. P., et al. (2022).
- PubMed. (Year). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. [\[Link\]](#)
- Patel, R. N. (Year). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [\[Link\]](#)
- ScienceDirect. (Year). Recent advances in iridium-catalysed asymmetric hydrogenation of unfunctionalised olefins. ScienceDirect. [\[Link\]](#)
- Molecules. (Year). Special Issue : Asymmetric Synthesis. MDPI. [\[Link\]](#)
- PubMed. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. PubMed. [\[Link\]](#)
- PubMed. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. PubMed. [\[Link\]](#)
- ResearchGate. (Year). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine.
- Organic Syntheses. (Year). Organic Syntheses Procedure. Organic Syntheses. [\[Link\]](#)
- Green Chemistry. (Year). Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Royal Society of Chemistry. [\[Link\]](#)
- The University of Liverpool Repository. (Year). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [\[Link\]](#)

- MDPI. (2015).
- Chemical Science. (Year). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. (Year). Piperidine synthesis. Organic Chemistry Portal. [Link]
- ACS Publications. (Year). Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. 手性助剂 [sigmaaldrich.com]
- 11. solutions.bocsci.com [solutions.bocsci.com]
- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
- 18. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Application Note: Strategies for the Asymmetric Synthesis of (S)-2-Methylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2786163#asymmetric-synthesis-of-s-2-methylpiperidine-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com